Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
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Overview
Description
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other derivatives with modified functional groups .
Scientific Research Applications
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3 |
InChI Key |
FQYVSAOBFIJEQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNNC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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